molecular formula C19H21ClN6OS B10992377 N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-(9H-purin-6-yl)piperidine-4-carboxamide

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-(9H-purin-6-yl)piperidine-4-carboxamide

Cat. No.: B10992377
M. Wt: 416.9 g/mol
InChI Key: OBDIUCZGCUAPPI-UHFFFAOYSA-N
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Description

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-(9H-purin-6-yl)piperidine-4-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of a chlorophenyl group, a purine base, and a piperidine ring, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-(9H-purin-6-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the chlorophenyl sulfanyl intermediate: This step involves the reaction of 4-chlorothiophenol with an appropriate alkylating agent under basic conditions.

    Attachment of the purine base: The purine base is introduced through a nucleophilic substitution reaction, where the chlorophenyl sulfanyl intermediate reacts with a purine derivative.

    Formation of the piperidine ring: The final step involves the cyclization of the intermediate compound to form the piperidine ring, often under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-(9H-purin-6-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the purine base or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Modified purine derivatives.

    Substitution: Functionalized chlorophenyl derivatives.

Scientific Research Applications

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-(9H-purin-6-yl)piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-(9H-purin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-N,N-diethylamine: Shares the chlorophenyl sulfanyl group but differs in the rest of the structure.

    N-(4-chlorophenyl)-N-ethylamine: Contains the chlorophenyl group but lacks the purine and piperidine components.

    2-{[(2-chlorophenyl)(4-chlorophenyl)methyl]sulfanyl}-N,N-dimethylethanamine hydrochloride: Similar sulfanyl and chlorophenyl groups but different overall structure.

Uniqueness

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-(9H-purin-6-yl)piperidine-4-carboxamide is unique due to its combination of a purine base, a piperidine ring, and a chlorophenyl sulfanyl group

Properties

Molecular Formula

C19H21ClN6OS

Molecular Weight

416.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)sulfanylethyl]-1-(7H-purin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C19H21ClN6OS/c20-14-1-3-15(4-2-14)28-10-7-21-19(27)13-5-8-26(9-6-13)18-16-17(23-11-22-16)24-12-25-18/h1-4,11-13H,5-10H2,(H,21,27)(H,22,23,24,25)

InChI Key

OBDIUCZGCUAPPI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCCSC2=CC=C(C=C2)Cl)C3=NC=NC4=C3NC=N4

Origin of Product

United States

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